N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide
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Overview
Description
N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine, 4-ethoxybenzoic acid, and 2,3-dihydrothiophene.
Condensation Reaction: The 3-chlorophenylamine is reacted with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide to introduce the sulfone group into the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the thiophene ring.
Reduction: Reduction reactions can target the sulfone group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, although specific uses would require further research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-4-ETHOXYBENZAMIDE: Lacks the thiophene ring.
N-(3-CHLOROPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE: Lacks the sulfone group.
Uniqueness
N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXYBENZAMIDE is unique due to the presence of both the sulfone group and the thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18ClNO4S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H18ClNO4S/c1-2-25-18-8-6-14(7-9-18)19(22)21(16-5-3-4-15(20)12-16)17-10-11-26(23,24)13-17/h3-12,17H,2,13H2,1H3 |
InChI Key |
XDBLLHINLDEUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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